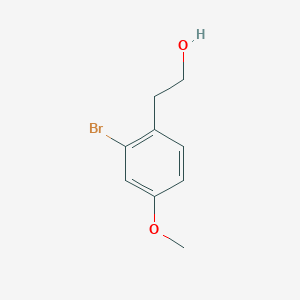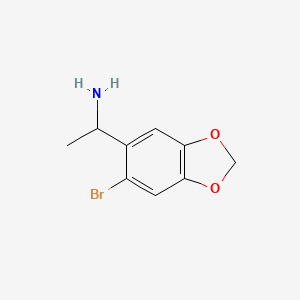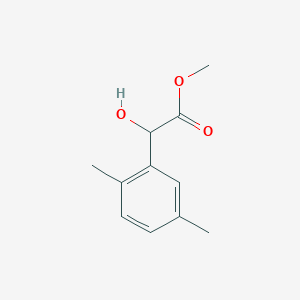
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol typically involves the bromination of 4-methoxyphenylethanol. One common method is the reaction of 4-methoxyphenylethanol with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-(2-Bromo-4-methoxyphenyl)ethanone
Reduction: 2-(4-Methoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly protein tyrosine phosphatases.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of protein tyrosine phosphatases by covalently modifying the active site of the enzyme. This inhibition can affect various cellular signaling pathways, leading to changes in cell function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
VINICEAUUVTAMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)






![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)



![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)

